molecular formula C12H19NO2 B8734054 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine

1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine

Cat. No.: B8734054
M. Wt: 209.28 g/mol
InChI Key: UIXPXCDXVZZQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine: is a chemical compound belonging to the phenethylamine class. It is structurally related to dopamine, a major human neurotransmitter, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups. This compound is also closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the earliest syntheses of 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

    3,4-Dimethoxybenzaldehyde (veratraldehyde): is converted to .

    3,4-Dimethoxycinnamic acid: is then converted to .

    3,4-Dimethoxyphenylpropionic acid: is further converted to .

  • Finally, 3,4-Dimethoxyphenylpropionamide is reduced to yield This compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are often employed.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylamines.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine exerts its effects involves its activity as a monoamine oxidase inhibitor. This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. The molecular targets include monoamine oxidase enzymes, and the pathways involved are related to neurotransmitter metabolism .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethoxyphenyl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues. Its activity as a monoamine oxidase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C12H19NO2/c1-12(2,13)8-9-5-6-10(14-3)11(7-9)15-4/h5-7H,8,13H2,1-4H3

InChI Key

UIXPXCDXVZZQDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

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